Pglu-leu-tyr-glu-asn-lys-pro-arg
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Overview
Description
Neurotensin (1-8) is a fragment of the neuropeptide neurotensin, which is a 13-amino acid peptide originally isolated from bovine hypothalamus. Neurotensin plays a significant role in the central nervous system and the gastrointestinal tract, acting as both a neurotransmitter and a hormone. Neurotensin (1-8) specifically refers to the first eight amino acids of the full neurotensin peptide sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neurotensin (1-8) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the synthesis of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of neurotensin (1-8) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques such as preparative HPLC are used to obtain the desired peptide in high purity.
Chemical Reactions Analysis
Types of Reactions: Neurotensin (1-8) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Neurotensin (1-8) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neurotransmitter systems and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders, pain management, and cancer.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting neurotensin receptors.
Mechanism of Action
Neurotensin (1-8) exerts its effects by binding to neurotensin receptors, primarily neurotensin receptor 1 (NTSR1). Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules subsequently trigger the release of calcium ions from intracellular stores and activate protein kinase C (PKC), resulting in various cellular responses such as neurotransmitter release, cell proliferation, and modulation of neuronal excitability.
Comparison with Similar Compounds
Neurotensin (1-8) can be compared with other neurotensin fragments and analogs:
Neurotensin (8-13): This fragment has distinct biological activities and receptor binding properties compared to neurotensin (1-8).
Neuromedin N: A related peptide with similar receptor binding but different physiological effects.
Neurotensin (1-13): The full-length peptide with a broader range of biological activities.
Uniqueness: Neurotensin (1-8) is unique in its specific receptor interactions and the resulting downstream signaling pathways. Its shorter sequence allows for more targeted studies on receptor binding and activation mechanisms, making it a valuable tool in neuropharmacological research.
Properties
IUPAC Name |
5-[[4-amino-1-[[6-amino-1-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPYPJIAUOEHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H71N13O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1030.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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